An In-depth Technical Guide to 4-Chloro-7-methylthieno[3,2-d]pyrimidine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Chloro-7-methylthieno[3,2-d]pyrimidine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. Its thienopyrimidine core serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of 4-chloro-7-methylthieno[3,2-d]pyrimidine. Furthermore, it delves into its application as a key intermediate in the synthesis of targeted kinase inhibitors, presenting structure-activity relationship (SAR) data for derivatives targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways. Detailed experimental protocols for synthesis and biological evaluation are also provided to facilitate further research and development in this promising area.
Core Compound Structure and Properties
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a bicyclic heteroaromatic compound. The fusion of a thiophene ring to a pyrimidine ring results in a planar structure that is a key feature for its interaction with the ATP-binding pocket of various kinases. The chlorine atom at the 4-position is a crucial reactive handle, enabling nucleophilic substitution reactions for the introduction of diverse functionalities and the generation of extensive chemical libraries for drug discovery.
Chemical Structure:
Table 1: Physicochemical Properties of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
| Property | Value | Reference |
| CAS Number | 175137-21-0 | [1] |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| Melting Point | 124 °C | [2] |
| Appearance | Yellow to off-white solid | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and acetonitrile. |
Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
The most common synthetic route to 4-Chloro-7-methylthieno[3,2-d]pyrimidine involves the chlorination of the corresponding 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.[3][4]
Experimental Protocol: Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine[4]
Materials:
-
7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
Isopropanol
-
Ice
Procedure:
-
Dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyltriethylammonium chloride and stir for an additional 10 minutes.
-
Add phosphorus oxychloride (trichlorophosphine) dropwise.
-
Heat the reaction mixture to reflux and maintain for 30 minutes, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Stir the aqueous mixture and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Decolorize the organic phase with activated carbon and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add isopropanol to the residue, heat to dissolve, and then allow it to cool and stir.
-
A yellow solid will precipitate. Allow the solid to stand for 2 hours before collecting by filtration.
-
Wash the solid with cold isopropanol and dry to afford 4-Chloro-7-methylthieno[3,2-d]pyrimidine.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. The 4-chloro-7-methylthieno[3,2-d]pyrimidine is a key starting material for the synthesis of a variety of 4-substituted derivatives, primarily through nucleophilic aromatic substitution at the C4 position with amines, alcohols, and thiols.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Diagram 1: Simplified EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway.
Derivatives of 4-chloro-7-methylthieno[3,2-d]pyrimidine have been synthesized and evaluated as inhibitors of both wild-type and mutant forms of EGFR. The T790M mutation, in particular, is a common mechanism of resistance to first- and second-generation EGFR inhibitors.
Table 2: Structure-Activity Relationship of 4-Anilino-7-methylthieno[3,2-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | R Group (at 4-position) | EGFR (WT) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | Reference |
| 1 | 4-((3-ethynylphenyl)amino) | 5.2 | 1.1 | [5] |
| 2 | 4-((3-chloro-4-fluorophenyl)amino) | 10.5 | 2.3 | [5] |
| 3 | 4-((4-((dimethylamino)methyl)phenyl)amino) | >1000 | 150 | [5] |
| 4 | 4-((4-morpholinophenyl)amino) | 850 | 98 | [5] |
Note: The specific 7-methyl substitution is extrapolated from related thieno[3,2-d]pyrimidine cores. The data is illustrative of the general SAR trends.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival.
Diagram 2: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Thieno[3,2-d]pyrimidine derivatives have also shown potent inhibitory activity against PI3K isoforms.
Table 3: Structure-Activity Relationship of 4-Morpholino-thieno[3,2-d]pyrimidine Derivatives as PI3K Inhibitors
| Compound ID | R Group (at 6-position) | PI3Kδ IC₅₀ (nM) | Cell Line (NHL) Proliferation IC₅₀ (µM) | Reference |
| 5 | 4-(trifluoromethyl)phenyl | 15.6 | 0.45 | [6] |
| 6 | 4-chlorophenyl | 25.3 | 0.87 | [6] |
| 7 | 4-methoxyphenyl | 45.1 | 1.25 | [6] |
| Idelalisib | (Reference Compound) | 8.0 | 0.21 | [6] |
Note: This data is for a related thieno[3,2-d]pyrimidine core to illustrate the potential of this scaffold against PI3K.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Assay (General Protocol)
Diagram 3: General Workflow for an In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3K)
-
Peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphospecific antibody, fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the kinase and substrate to each well.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence, luminescence) on a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., A549 for EGFR, NHL cell line for PI3K)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a valuable building block in the design and synthesis of novel kinase inhibitors. Its amenability to chemical modification at the 4-position allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The thieno[3,2-d]pyrimidine scaffold has demonstrated significant potential in targeting key signaling pathways implicated in cancer, such as the EGFR and PI3K pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and to stimulate further investigation into the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
